molecular formula C12H15LiN2O4S B2741758 lithium(1+) ion 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate CAS No. 2137804-12-5

lithium(1+) ion 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate

Cat. No. B2741758
M. Wt: 290.26
InChI Key: UAQKAFMEHYATQQ-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C12H15LiN2O4S and its molecular weight is 290.26. The purity is usually 95%.
BenchChem offers high-quality lithium(1+) ion 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about lithium(1+) ion 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electronic and Magnetic Characterization of Lithium Compounds

Studies involving N-tert-Butoxy-1-aminopyrenyl radicals have shown that lithium amides reacting with tert-butyl peroxybenzoate can generate persistent monomeric radical crystals. These radicals have been characterized using X-ray crystallography, indicating coplanar atoms with the pyrene ring, and ESR spectra analyses. Magnetic susceptibility measurements have shown antiferromagnetic interactions, hinting at potential applications in magnetic materials and electronic devices (Miura et al., 2002).

Energy Storage Applications

Lithium compounds have been explored as anodes for lithium-ion batteries, utilizing carboxylate-based metal-organic frameworks. Such frameworks, by using carbonyl groups as redox centers, show promise in enhancing lithium storage, energy density, and battery performance. The electrochemical properties of these compounds depend on the crystallography and molecular structure, with electrostatic interactions between metal cations and anions playing a crucial role (Wang et al., 2016).

Polymerization Catalysts

Lithium compounds have been investigated for their catalytic roles in the ring-opening polymerization of cyclic esters. Specifically, lithium amine-bis(phenolate) complexes have shown significant reactivity, providing insights into the development of new polymerization catalysts that could lead to materials with unique properties for applications in biodegradable plastics, medical devices, and more (Dean et al., 2013).

Ionic Liquids and Electrolytes

Research on lithium insertion in graphite from ternary ionic liquid-lithium salt electrolytes highlights the synergic effects of ionic liquids on the electrochemical properties of lithium-ion battery systems. This research could inform the development of advanced electrolytes with improved ionic conductivity, thermal stability, and compatibility with high-energy-density electrode materials (Appetecchi et al., 2009).

properties

IUPAC Name

lithium;5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S.Li/c1-12(2,3)18-11(17)14-5-4-8-7(6-14)13-9(19-8)10(15)16;/h4-6H2,1-3H3,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQKAFMEHYATQQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15LiN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

lithium(1+) ion 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate

CAS RN

2137804-12-5
Record name lithium(1+) ion 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate
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